![molecular formula C7H12O B2937498 Bicyclo[2.1.1]hexan-1-ylmethanol CAS No. 90049-44-8](/img/structure/B2937498.png)

Bicyclo[2.1.1]hexan-1-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

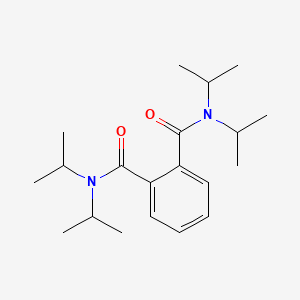

The synthesis of Bicyclo[2.1.1]hexan-1-ylmethanol involves a visible-light-driven, intramolecular crossed [2 + 2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes . This reaction yields 1,4-disubstituted bicyclo[2.1.1]hexanes . The protocol tolerates a wide range of substituents, leading to a broad variety of useful building blocks for organic synthesis .Molecular Structure Analysis

This compound is a saturated bicyclic structure . It is part of the family of bicyclo[2.1.1]hexanes, which are valuable structures incorporated in newly developed bio-active compounds . These structures are still underexplored from a synthetic accessibility point of view .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This process can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Physical And Chemical Properties Analysis

This compound is a colorless liquid with a characteristic odor. It is soluble in water and organic solvents. Its physical and chemical properties make it a valuable building block in pharmaceutical chemistry .Mécanisme D'action

are a class of compounds that are currently under intense investigation as building blocks for pharmaceutical drug design . They are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . These compounds are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .

The synthesis of these compounds is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This process can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Avantages Et Limitations Des Expériences En Laboratoire

Norpinanol has several advantages for use in lab experiments. It is a stable compound that is readily available, and it can be easily synthesized using different methods. Norpinanol is also a chiral compound, which makes it useful in asymmetric synthesis. However, there are also limitations to the use of Bicyclo[2.1.1]hexan-1-ylmethanol in lab experiments. It has a low boiling point, which makes it difficult to handle, and it is also toxic and flammable.

Orientations Futures

There are several future directions for research on Bicyclo[2.1.1]hexan-1-ylmethanol. One potential area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of this compound, which may lead to the development of new drugs and treatments. Additionally, the use of this compound as a preservative in cosmetic products could be further explored, and its potential as an antibacterial and antifungal agent could also be investigated.

Méthodes De Synthèse

Norpinanol can be synthesized using different methods. One of the most common methods is the reduction of norprenalin, which is a bicyclic amine. The reduction of norprenalin is carried out using sodium borohydride as a reducing agent. The reaction takes place in an aqueous solution of sodium hydroxide, and the resulting product is Bicyclo[2.1.1]hexan-1-ylmethanol. Other methods of synthesis include the reduction of norbornanone using sodium borohydride and the reduction of norbornene using lithium aluminum hydride.

Applications De Recherche Scientifique

Norpinanol has been used in various scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a solvent in chemical reactions, and as a reagent in organic synthesis. Norpinanol has also been used as a ligand in coordination chemistry, and as a model compound in the study of the mechanism of action of biologically active compounds.

Propriétés

IUPAC Name |

1-bicyclo[2.1.1]hexanylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-5-7-2-1-6(3-7)4-7/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROLRKKVQRWUJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2937416.png)

![N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2937418.png)

![N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2937419.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2937424.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2937427.png)

![8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2937428.png)

![6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2937430.png)

![N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2937433.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2937436.png)

![5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937437.png)